molecular formula C10H10ClFN2O4 B8362901 N-(4-chloro-5-fluoro-2-nitrophenyl)glycine ethyl ester

N-(4-chloro-5-fluoro-2-nitrophenyl)glycine ethyl ester

Cat. No. B8362901
M. Wt: 276.65 g/mol
InChI Key: YRYMHXSVPUKRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06096743

Procedure details

By using 6.32 g of 5-chloro-2,4-difluoronitrobenzene, 9.91 g of triethylamine, 60 ml of DMF, 60 ml of THF and 4.56 g of glycine ethyl ester hydrochloride, 0.66 g (7%) of N-(4-chloro-5-fluoro-2-nitrophenyl)glycine ethyl ester was obtained.
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
4.56 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5](F)=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.C(N(CC)CC)C.CN(C=O)C.Cl.[CH2:26]([O:28][C:29](=[O:32])[CH2:30][NH2:31])[CH3:27]>C1COCC1>[CH2:26]([O:28][C:29](=[O:32])[CH2:30][NH:31][C:5]1[CH:4]=[C:3]([F:12])[C:2]([Cl:1])=[CH:7][C:6]=1[N+:8]([O-:10])=[O:9])[CH3:27] |f:3.4|

Inputs

Step One
Name
Quantity
6.32 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)[N+](=O)[O-])F)F
Step Two
Name
Quantity
9.91 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
4.56 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC1=C(C=C(C(=C1)F)Cl)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.